molecular formula C13H13Br2NO2S2 B3490266 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate CAS No. 5571-31-3

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate

Cat. No.: B3490266
CAS No.: 5571-31-3
M. Wt: 439.2 g/mol
InChI Key: YHASDVHEIVBFTJ-UHFFFAOYSA-N
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Description

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate is a complex organic compound that features a unique combination of bromine, hydroxyl, and dithiocarbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate typically involves the reaction of 2-bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethan-1-one with pyrrolidine-1-carbodithioate under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate involves its interaction with reactive oxygen species (ROS) and other free radicals. The compound can stabilize free radicals through the formation of stable radical intermediates, thereby exerting its antioxidant effects. The molecular targets and pathways involved include the modulation of oxidative stress pathways and the stabilization of free radical intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one
  • 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one
  • 4-(2-Hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates

Uniqueness

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate is unique due to the presence of both bromine and dithiocarbamate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br2NO2S2/c14-8-5-9(12(18)10(15)6-8)11(17)7-20-13(19)16-3-1-2-4-16/h5-6,18H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHASDVHEIVBFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)SCC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361352
Record name 2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5571-31-3
Record name 2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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